molecular formula C13H16N4O6 B12432814 4,4,5-Trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one

4,4,5-Trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one

Cat. No.: B12432814
M. Wt: 329.32 g/mol
InChI Key: YVQVOQKFMFRVGR-QJHRKUAUSA-N
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Description

The compound 4,4,5-Trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one is a deuterated derivative of the oxazolidinone class, structurally optimized for enhanced metabolic stability. Its core structure comprises a 1,3-oxazolidin-2-one ring with three key substituents:

  • Position 3: A [(5-nitrofuran-2-yl)methylideneamino] group, contributing nitroreductase activity, a hallmark of antimicrobial agents targeting anaerobic pathogens .
  • Position 5: A [dideuterio(morpholin-4-yl)methyl] group, where the morpholine ring enhances solubility and bioavailability, while deuterium substitution at the methyl group aims to slow oxidative metabolism .
  • Positions 4 and 5: Additional trideuterio substitutions, further stabilizing the molecule against enzymatic degradation.

This compound (CAS 1015855-64-7) is closely related to non-deuterated analogs like 5-(morpholin-4-ylmethyl)-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one (CAS 59811-34-6), differing primarily in isotopic labeling . Deuterated derivatives are increasingly explored in drug development to prolong half-life and reduce dosing frequency, as seen in FDA-approved deuterated drugs like deutetrabenazine .

Properties

Molecular Formula

C13H16N4O6

Molecular Weight

329.32 g/mol

IUPAC Name

4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/i8D2,9D2,11D

InChI Key

YVQVOQKFMFRVGR-QJHRKUAUSA-N

Isomeric SMILES

[2H]C1(C(OC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])([2H])C([2H])([2H])N3CCOCC3)[2H]

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[morpholin-4-yl((2)H?)methyl]-3-{[(5-nitrofuran-2-yl)methylidene]amino}((2)H?)-1,3-oxazolidin-2-one typically involves multiple steps. One common route includes the following steps:

    Formation of the Morpholine Derivative: The morpholine ring is introduced through a reaction with an appropriate precursor, such as a halogenated compound, under basic conditions.

    Introduction of the Nitrofuran Moiety: The nitrofuran group is added via a condensation reaction with a nitrofuran aldehyde or ketone.

    Cyclization to Form the Oxazolidinone Core: The final step involves cyclization to form the oxazolidinone ring, often using a dehydrating agent or under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, often leading to the formation of nitro compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

5-[morpholin-4-yl((2)H?)methyl]-3-{[(5-nitrofuran-2-yl)methylidene]amino}((2)H?)-1,3-oxazolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

    Biology: Used as a probe to study biological pathways involving nitrofuran derivatives.

    Industry: Employed in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological molecules. The nitrofuran moiety can form reactive intermediates that interact with DNA, proteins, and other cellular components, leading to antimicrobial or anticancer effects. The morpholine ring can enhance the solubility and bioavailability of the compound, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Oxazolidinone Derivatives

Compound Name CAS Number Substituents at Position 5 Deuterated? Nitrofuran Group?
4,4,5-Trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(5-nitrofuran-2-yl)methylideneamino]-oxazolidin-2-one 1015855-64-7 Dideuterio(morpholin-4-yl)methyl Yes Yes
5-(Morpholin-4-ylmethyl)-3-[(5-nitrofuran-2-yl)methylideneamino]-oxazolidin-2-one 59811-34-6 Morpholin-4-ylmethyl No Yes
5-Methyl-3-[[(5-nitro-2-furanyl)methylene]amino]-oxazolidin-2-one 6281-26-1 Methyl No Yes
5-[(4-Methylpiperazin-1-yl)methyl]-3-[(5-nitrofuran-2-yl)methylideneamino]-oxazolidin-2-one N/A (see [8]) 4-Methylpiperazinylmethyl No Yes

Key Observations :

Deuteration: The target compound is unique in its deuterated positions (4,5 and morpholinomethyl), a strategy absent in analogs like CAS 59811-34-6 and 6281-26-1. This modification is hypothesized to reduce CYP450-mediated metabolism, extending plasma half-life .

Morpholine vs. Piperazine : Compounds with morpholine (e.g., CAS 59811-34-6) or piperazine (e.g., [8]) substituents differ in solubility and hydrogen-bonding capacity. Morpholine’s oxygen atom may enhance water solubility compared to piperazine’s nitrogen-rich structure.

Nitrofuran Group: All listed compounds retain the [(5-nitrofuran-2-yl)methylideneamino] group, critical for nitroreductase activation under anaerobic conditions, a mechanism shared with nitrofurantoin .

Pharmacological Properties

Table 2: Comparative Pharmacological Data (Hypothetical Inference)

Compound Name Antimicrobial Activity (MIC90, μg/mL) Plasma Half-Life (hr) LogP
Target Deuterated Compound 0.5–2.0* 8–12* 1.2*
5-(Morpholin-4-ylmethyl)-3-[(5-nitrofuran-2-yl)methylideneamino]-oxazolidin-2-one (CAS 59811-34-6) 0.5–2.0 4–6 1.0
5-Methyl-3-[[(5-nitro-2-furanyl)methylene]amino]-oxazolidin-2-one (CAS 6281-26-1) 2.0–4.0 3–4 1.5

*Hypothetical data based on structural analogs and deuterium effects .

Key Findings :

  • Enhanced Half-Life: The deuterated compound’s predicted 8–12 hr half-life aligns with deuterium’s kinetic isotope effect, delaying metabolism compared to non-deuterated analogs (4–6 hr).

Biological Activity

4,4,5-Trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one is a synthetic compound with potential biological activity attributed to its unique chemical structure. This compound is a derivative of oxazolidinone and incorporates a nitrofuran moiety, which is known for its antimicrobial properties. This article will explore the biological activity of this compound, focusing on its antimicrobial effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The molecular formula for the compound is C13H16N4O6. The presence of deuterium in the structure enhances its stability and may influence its biological interactions. The key components include:

  • Oxazolidinone core : Known for antibacterial activity.
  • Morpholinyl group : May enhance solubility and bioavailability.
  • Nitrofuran moiety : Associated with broad-spectrum antimicrobial properties.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. The nitrofuran component is particularly significant as compounds in this class have demonstrated efficacy against a range of bacteria and fungi.

  • Antibacterial Activity
    • In studies involving the ESKAPE pathogens (a group of bacteria known for their resistance to antibiotics), related compounds have shown promising results. For instance, a similar nitrofuran-tagged compound exhibited minimum inhibitory concentrations (MIC) as low as 0.06 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae .
    • The antimicrobial activity is believed to stem from the ability of nitro groups to generate reactive nitrogen species within bacterial cells, leading to cellular damage.
  • Antifungal and Antiparasitic Activity
    • While specific data on antifungal or antiparasitic activity for this exact compound is limited, related nitrofuran compounds have demonstrated effectiveness against fungi and protozoa . This suggests potential broader applications in treating infections caused by these pathogens.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the morpholinyl group and variations in the nitrofuran structure can significantly impact potency and spectrum of activity.

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased antibacterial potency
Alterations in the nitrofuran ringChanges in spectrum of activity against specific pathogens
Variations in the length of alkyl chainsInfluence on solubility and bioavailability

Case Studies

Several studies have highlighted the biological activity of compounds related to 4,4,5-Trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one:

  • Study on Antimicrobial Efficacy :
    A study published in PubMed evaluated a series of 5-nitrofuran-tagged heterocycles against ESKAPE pathogens, establishing a lead compound with significant antibacterial properties . The findings suggest that structural modifications can lead to enhanced microbial inhibition.
  • Resistance Mechanisms :
    Research has indicated that compounds similar to this oxazolidinone do not exhibit cross-resistance with commonly used antibiotics, suggesting a unique mechanism of action that could be beneficial in combating resistant strains .
  • In Vitro Evaluation :
    In vitro studies have shown that related nitrofuran derivatives maintain their antimicrobial activity even in the presence of serum, highlighting their potential for therapeutic use .

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